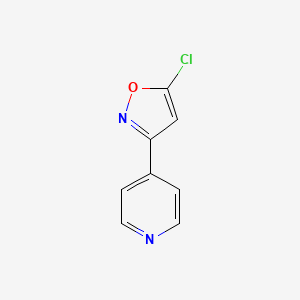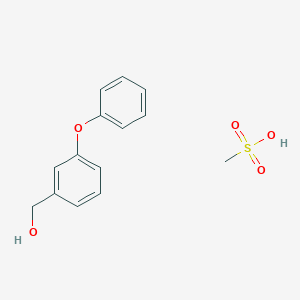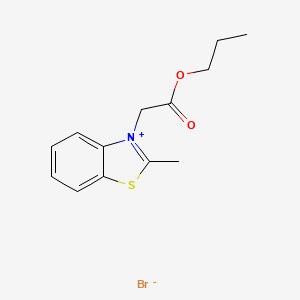![molecular formula C16H16N4S B14377547 2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]- CAS No. 88067-19-0](/img/structure/B14377547.png)
2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]- is a complex organic compound with a molecular formula of C13H15N3S. This compound is characterized by the presence of a pyrimidine ring substituted with amino and methyl groups, and a thiazole ring substituted with a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]- typically involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another method includes the transition metal-free cross-coupling reactions or aromatic nucleophilic substitution of halogen pyrimidines with anilines under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis, which significantly reduces reaction times and improves yields. The reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation is a common method used in industrial settings .
化学反応の分析
Types of Reactions
2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with halogenated pyrimidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidines, anilines under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce amines or alcohols.
科学的研究の応用
2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-aminopyrimidine
- 4,6-Dimethyl-pyrimidin-2-ylamine
- Acetylacetoneguanidine
Uniqueness
Compared to similar compounds, 2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]- is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
特性
CAS番号 |
88067-19-0 |
|---|---|
分子式 |
C16H16N4S |
分子量 |
296.4 g/mol |
IUPAC名 |
N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H16N4S/c1-10-4-6-13(7-5-10)14-9-21-16(19-14)20-15-17-11(2)8-12(3)18-15/h4-9H,1-3H3,(H,17,18,19,20) |
InChIキー |
ZNNIUMXWLKOHAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)




![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)

